Nicothiazone

Description

Nicothiazone (systematic name: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) is a synthetic hybrid compound combining thiazolidinone and quinazolinone pharmacophores. Its structure features a benzodioxole ring, a thioxothiazolidinone core, and a quinazolinone moiety linked via a thioacetamide bridge. This design leverages the antimicrobial and anti-inflammatory properties of thiazolidinones and the kinase-inhibitory activity of quinazolinones . This compound was synthesized through multi-step reactions, including condensation, cyclization, and functional group coupling, as part of a broader effort to develop novel antimicrobial agents targeting resistant pathogens .

Properties

IUPAC Name |

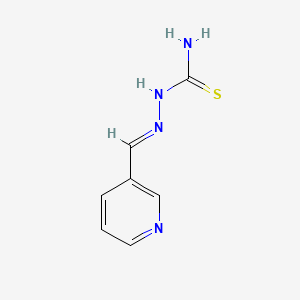

(pyridin-3-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWLRVJYVVQTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859486 | |

| Record name | 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-90-8 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicothiazone can be synthesized through a reaction involving 3-chloro-4-methoxyaniline and dichloroacetic anhydride to produce N-(3-chloro-4-methoxyphenyl)-2-propenamine. This intermediate is then reacted with thione-2-acrylic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, purification through recrystallization, and solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

Nicothiazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Nicothiazone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on bacterial growth and potential use as an antimicrobial agent.

Industry: Acts as a corrosion inhibitor, preventing the formation of corrosion products on metal surfaces.

Mechanism of Action

Nicothiazone exerts its effects by binding to nitrogen atoms and preventing the growth of bacteria. It is implanted in the stomach to treat chronic pulmonary tuberculosis, where it works by inhibiting bacterial growth . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicothiazone belongs to a class of thiazolidinone-quinazolinone hybrids. Key structurally analogous compounds include 6n (N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) and 6o (2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4-oxo-5-(phenylallylidene)-2-thioxothiazolidin-3-yl)acetamide), which differ in substituent groups on the thiazolidinone ring . Below is a detailed comparative analysis:

Structural and Physicochemical Properties

| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | logP<sup>a</sup> | Water Solubility<sup>b</sup> |

|---|---|---|---|---|---|

| This compound | Benzo[d][1,3]dioxol-5-yl-methylene | C27H18N4O5S3 | 598.65 | 3.2 | Low |

| 6n | 4-Hydroxy-3-methoxybenzylidene | C26H20N4O5S2 | 572.59 | 2.8 | Moderate |

| 6o | Phenylallylidene | C28H20N4O3S2 | 548.61 | 4.1 | Very Low |

<sup>a</sup>Calculated using the Moriguchi method.

<sup>b</sup>Qualitative assessment based on polar substituents.

- This compound ’s benzodioxole group enhances metabolic stability and π-π stacking with biological targets compared to 6n’s polar hydroxy-methoxy group and 6o’s hydrophobic phenylallylidene .

- 6n ’s hydroxyl and methoxy groups improve solubility but reduce membrane permeability.

- 6o ’s extended conjugated system increases lipophilicity, favoring blood-brain barrier penetration but raising toxicity risks .

Mechanistic Insights

- This compound inhibits bacterial dihydrofolate reductase (DHFR) and disrupts cell wall synthesis, as shown in molecular docking studies .

- 6o’s phenylallylidene group enhances intercalation with DNA, contributing to its anticancer activity but also increasing genotoxicity risks .

- Quantum-chemical analyses (e.g., MNDO method) reveal that this compound’s electron-withdrawing benzodioxole group stabilizes its interaction with DHFR’s active site, unlike 6n’s electron-donating substituents .

Biological Activity

Nicothiazone, a compound derived from thiazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antioxidant Properties : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Antimicrobial Activity

This compound has been tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay. The results are presented in Table 2.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 50 |

| Ascorbic Acid (Control) | 25 |

Anticancer Activity

In vitro studies on various cancer cell lines revealed the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in Molecules explored the antibacterial properties of this compound derivatives. The results indicated that modifications to the thiazole ring enhanced activity against Gram-positive bacteria, with some derivatives exhibiting MIC values lower than traditional antibiotics .

- Antioxidant Potential : Research highlighted the role of this compound in reducing oxidative stress in diabetic models. It was found to significantly lower malondialdehyde levels while increasing glutathione levels, suggesting a protective effect against oxidative damage .

- Cancer Cell Apoptosis : A recent investigation demonstrated that this compound induces apoptosis in MCF-7 cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that this compound effectively triggers programmed cell death .

Q & A

Q. What steps are critical for validating this compound’s target engagement in complex biological systems?

- Answer : Employ orthogonal validation methods:

- Chemical : Photoaffinity labeling or pull-down assays with mass spectrometry.

- Genetic : CRISPR/Cas9 knockout or RNAi silencing of putative targets.

- Pharmacological : Use selective inhibitors/activators to confirm pathway specificity.

Publish raw datasets and analysis pipelines to enable independent verification .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., NMR FID files) in supplementary materials .

- Ethical Compliance : Disclose conflicts of interest and obtain ethical approvals for biological studies. Use open-access repositories (e.g., Zenodo) for data sharing .

- Literature Review : Systematically search databases (PubMed, SciFinder) using Boolean operators. Prioritize peer-reviewed journals with high impact factors and avoid predatory publishers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.